2-phenyl-N-(propan-2-yl)acetamide
Description
2-Phenyl-N-(propan-2-yl)acetamide (IUPAC name), also known as N-isopropyl-2-phenylacetamide (CAS: 5215-54-3), is a small organic molecule with the molecular formula C₁₁H₁₅NO and an average mass of 177.247 g/mol . Its structure consists of a phenyl group attached to an acetamide backbone, with an isopropyl substituent on the nitrogen atom. This compound is often used as a reference or intermediate in synthetic chemistry and pharmacological studies due to its balanced lipophilicity and hydrogen-bonding capabilities.
Properties
CAS No. |
5215-54-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H15NO/c1-9(2)12-11(13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI Key |
YCHQEGMDPWDDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of phenylacetic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for a specific period to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while substitution reactions can produce various substituted phenylacetamides .
Scientific Research Applications
2-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: The compound can be utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Variations in N-Substituents
Key Observations :
Variations in Phenyl Ring Substituents
Key Observations :
Functional Group Additions
Key Observations :
- Carbamoyl or phenoxy groups introduce additional pharmacophoric elements, enabling interactions with diverse biological targets .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The logP of this compound is estimated at ~2.5, whereas analogs with naphthyl (logP ~3.8) or butan-2-yl (logP ~4.1) substituents show increased hydrophobicity .
- Solubility : Methoxy or hydroxy groups improve aqueous solubility (e.g., 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide: ~50 μM in PBS) compared to unsubstituted derivatives .
- Metabolic Stability : Bulkier N-substituents (e.g., 1-phenylethyl) may reduce CYP450-mediated oxidation, prolonging half-life .
Biological Activity
2-Phenyl-N-(propan-2-yl)acetamide, a compound within the acetamide class, has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of isopropylamine with an appropriate acyl chloride or acetic acid derivative. The general reaction scheme includes:
- Starting Materials : Isopropylamine and phenylacetyl chloride.
- Reaction Conditions : Conducted under controlled temperature and pressure to ensure optimal yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes linked to cell proliferation .
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is thought to stem from its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as cell cycle regulation and apoptosis, which are vital for cancer progression .
- Receptor Modulation : The compound might interact with specific receptors, altering signaling pathways that lead to reduced inflammation and tumor growth .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the compound's efficacy against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 25 µg/mL C. albicans 30 µg/mL - Anticancer Activity :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
